molecular formula C24H32N2O4 B8342824 Nicotinic acid, 2,2,7,7-tetramethyloctamethylene ester CAS No. 85018-57-1

Nicotinic acid, 2,2,7,7-tetramethyloctamethylene ester

Cat. No. B8342824
CAS RN: 85018-57-1
M. Wt: 412.5 g/mol
InChI Key: PLZXEUNKJCGCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinic acid, 2,2,7,7-tetramethyloctamethylene ester is a useful research compound. Its molecular formula is C24H32N2O4 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nicotinic acid, 2,2,7,7-tetramethyloctamethylene ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nicotinic acid, 2,2,7,7-tetramethyloctamethylene ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

85018-57-1

Product Name

Nicotinic acid, 2,2,7,7-tetramethyloctamethylene ester

Molecular Formula

C24H32N2O4

Molecular Weight

412.5 g/mol

IUPAC Name

[2,2,7,7-tetramethyl-8-(pyridine-3-carbonyloxy)octyl] pyridine-3-carboxylate

InChI

InChI=1S/C24H32N2O4/c1-23(2,17-29-21(27)19-9-7-13-25-15-19)11-5-6-12-24(3,4)18-30-22(28)20-10-8-14-26-16-20/h7-10,13-16H,5-6,11-12,17-18H2,1-4H3

InChI Key

PLZXEUNKJCGCIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCC(C)(C)COC(=O)C1=CN=CC=C1)COC(=O)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 106.2 grams (0.6 mole) of nicotinoyl chloride hydrochloride in 300 ml of anhydrous pyridine was added in 2 hours under stirring with a solution of 20.2 grams (0.1 mole) of 2,2,7,7-tetramethyl-1,8-octanediol in 60 ml of anhydrous pyridine while keeping the temperature at about 70° C. The reaction was refluxed and stirred for 36 hours, then, after cooling, the formed precipitate was removed by filtration. The filtrate was evaporated under vacuum and the obtained residue was treated with a mixture of 200 ml of diethyl ether and 100 ml of an 8% aqueous solution of sodium bicarbonate. The organic layer was separated, washed first with 100 ml of a 3% aqueous solution of sodium bicarbonate, then with 100 ml of water and finally concentrated under vacuum to about half of the initial volume. After standing overnight, the product which separated was recovered by filtration and recrystallized from ethanol thus obtaining 22 grams of the title product, having m.p. 89° -90° C. Yield 53.4% of theoretical.
Quantity
106.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
53.4%

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